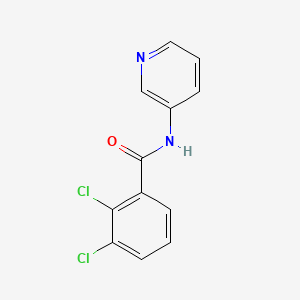

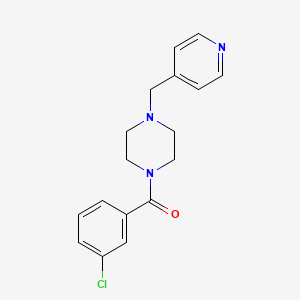

2,3-二氯-N-3-吡啶基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2,3-dichloro-N-3-pyridinylbenzamide involves various methods, including photoreaction and condensation reactions. For instance, the photoreaction of 2-chloro-N-pyridinylbenzamides can afford photocyclized products, highlighting a method of synthesis through photoreaction mechanisms (Park et al., 2001). Another approach involves the condensation of specific precursors, as described by Huang et al. (2020), who synthesized N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide through a series of condensation steps (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through X-ray crystallography, DFT calculations, and spectroscopic methods. For example, Yüksektepe et al. (2011) investigated the molecular structure of a synthesized compound through elemental analysis and X-ray crystallography, providing insights into its crystal packing and interactions (Yüksektepe et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2,3-dichloro-N-3-pyridinylbenzamide include nucleophilic additions, as demonstrated by Lemire et al. (2004), where nucleophiles were added to 3-substituted pyridinium salts, showcasing a method to synthesize 2,3-disubstituted pyridines (Lemire et al., 2004).

Physical Properties Analysis

Investigations into the physical properties of related compounds reveal detailed insights into their crystalline forms and interactions within the crystal structure, enhancing the understanding of their stability and solubility.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of compounds related to 2,3-dichloro-N-3-pyridinylbenzamide are influenced by their molecular structure. Studies have shown that specific substitutions on the pyridine ring can significantly impact these properties, providing valuable information for further application development.

For a comprehensive view of the scientific insights into 2,3-dichloro-N-3-pyridinylbenzamide and related compounds, including detailed synthesis methods, molecular structure analyses, and property evaluations, the following references are recommended:

- Photoreaction of 2-halo-N-pyridinylbenzamide: Intramolecular cyclization mechanism (Park et al., 2001)

- N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: Design, synthesis, crystal structure (Huang et al., 2020)

- Nucleophilic addition to 3-substituted pyridinium salts: Expedient syntheses (Lemire et al., 2004)

- Synthesis, Molecular Structure and DFT Study of 2-(N-Benzoylbenzamido)pyridine-3-yl benzoate (Yüksektepe et al., 2011)

科学研究应用

光反应机理

2-卤代-N-吡啶基苯甲酰胺的光反应: Park 等人 (2001) 的一项研究探讨了 2-卤代-N-吡啶基苯甲酰胺的光化学行为,揭示了 2-氯代-N-吡啶基苯甲酰胺的光反应导致高产率的光环化产物苯并[c]萘啶酮。这项研究提出了一个独特的光反应机理,涉及由氯自由基的 n-络合促进的分子内环化,突出了开发光响应材料或化学传感器的潜力 Park 等人,2001.

亲核加成反应

P 物质拮抗剂的合成: Lemire 等人 (2004) 研究了亲核试剂向 3-取代吡啶鎓盐的加成,证明了在生成 2,3-二取代 1,2-二氢吡啶时具有良好至优异的区域选择性。这种方法促进了 (-) -L-733,061 和 (-) -CP-99,994 的对映选择性合成,它们是有效的非肽类 P 物质拮抗剂。这样的发现强调了 2,3-二氯-N-3-吡啶基苯甲酰胺衍生物在药物化学和药物设计中的重要性 Lemire 等人,2004.

催化和络合物的形成

乙烯聚合: Sun 等人 (2012) 详细介绍了 2-(2-二苯甲基苯氨基)吡啶配体的合成及其作为与镍卤化物具有双齿 N^N 配体的应用,从而产生了乙烯聚合的高活性预催化剂。这项研究突出了 2,3-二氯-N-3-吡啶基苯甲酰胺衍生物在催化和聚合物科学中的作用,为设计用于工业聚合过程的新型催化剂提供了见解 Sun 等人,2012.

配位化学

2,6-双(吡唑基)吡啶的合成和配位化学: Halcrow (2005) 综述了 2,6-二(吡唑-1-基)吡啶和 2,6-二(吡唑-3-基)吡啶衍生物的合成和络合化学,它们被用作配体超过 15 年。该研究涵盖了它们在创建用于生物传感的发光镧系元素化合物和具有不寻常热和光化学性质的铁配合物中的应用。这项工作强调了吡啶基苯甲酰胺衍生物在配位化学中的多功能性及其在开发功能材料中的潜力 Halcrow,2005.

属性

IUPAC Name |

2,3-dichloro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-10-5-1-4-9(11(10)14)12(17)16-8-3-2-6-15-7-8/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANCFDSDRCOWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dichloro-N-pyridin-3-ylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)

![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)

![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide](/img/structure/B5588397.png)

![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)

![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)

![2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5588425.png)

![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)

![6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)